

Spectroscopic Scrutiny: A Comparative Analysis of 4-tert-Butylanisole Isomers

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Compound of Interest

Compound Name: 4-tert-Butylanisole

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A detailed spectroscopic comparison of ortho, meta, and para isomers of **4-tert-butylanisole** reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for isomer identification and characterization. This guide presents a comprehensive analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The positional isomerism of the tert-butyl group on the anisole ring significantly influences the electronic environment and spatial arrangement of the atoms, leading to unique spectroscopic properties for each isomer. Understanding these differences is paramount for unambiguous identification in complex chemical mixtures and for structure-activity relationship studies in drug discovery.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, IR, and Mass Spectra of 2-tert-butylanisole, 3-tert-butylanisole, and **4-tert-butylanisole**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Protons	2-tert-Butylanisole	3-tert-Butylanisole	4-tert-Butylanisole
-C(CH ₃) ₃	~1.40 (s, 9H)	~1.32 (s, 9H)	1.31 (s, 9H)[1]
-OCH ₃	~3.85 (s, 3H)	~3.81 (s, 3H)	3.79 (s, 3H)[1]
Aromatic H	~7.2-7.4 (m, 4H)	~6.8-7.3 (m, 4H)	6.86 (d, 2H), 7.32 (d, 2H)[1]

Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet. The integration (e.g., 9H) indicates the number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Atom	2-tert-Butylanisole	3-tert-Butylanisole	4-tert-Butylanisole
-C(CH ₃) ₃	~35.0	~34.7	34.2
-C(CH ₃) ₃	~31.5	~31.4	31.5
-OCH ₃	~55.5	~55.2	55.1
Aromatic C-O	~157.0	~159.5	158.5
Aromatic C-C(CH ₃) ₃	~137.0	~152.0	143.5
Other Aromatic C	~110-130	~112-129	113.5, 126.3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	2-tert-Butylanisole	3-tert-Butylanisole	4-tert-Butylanisole
C-H (Aromatic)	~3050-3100	~3050-3100	~3050-3100
C-H (Aliphatic)	~2850-2960	~2850-2960	~2870, 2960
C=C (Aromatic)	~1600, 1480	~1600, 1480	~1610, 1510
C-O (Ether)	~1240	~1250	~1250
C-H Out-of-Plane Bending	~750 (ortho)	~780, 690 (meta)	~830 (para)

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) and Relative Intensities (%)

Isomer	Molecular Ion (M ⁺)	Base Peak	Other Key Fragments
2-tert-Butylanisole	164	149	135, 107, 91
3-tert-Butylanisole	164	149	135, 107, 91
4-tert-Butylanisole	164[2]	149[2]	135, 107, 91

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the tert-butylanisole isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

- ¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

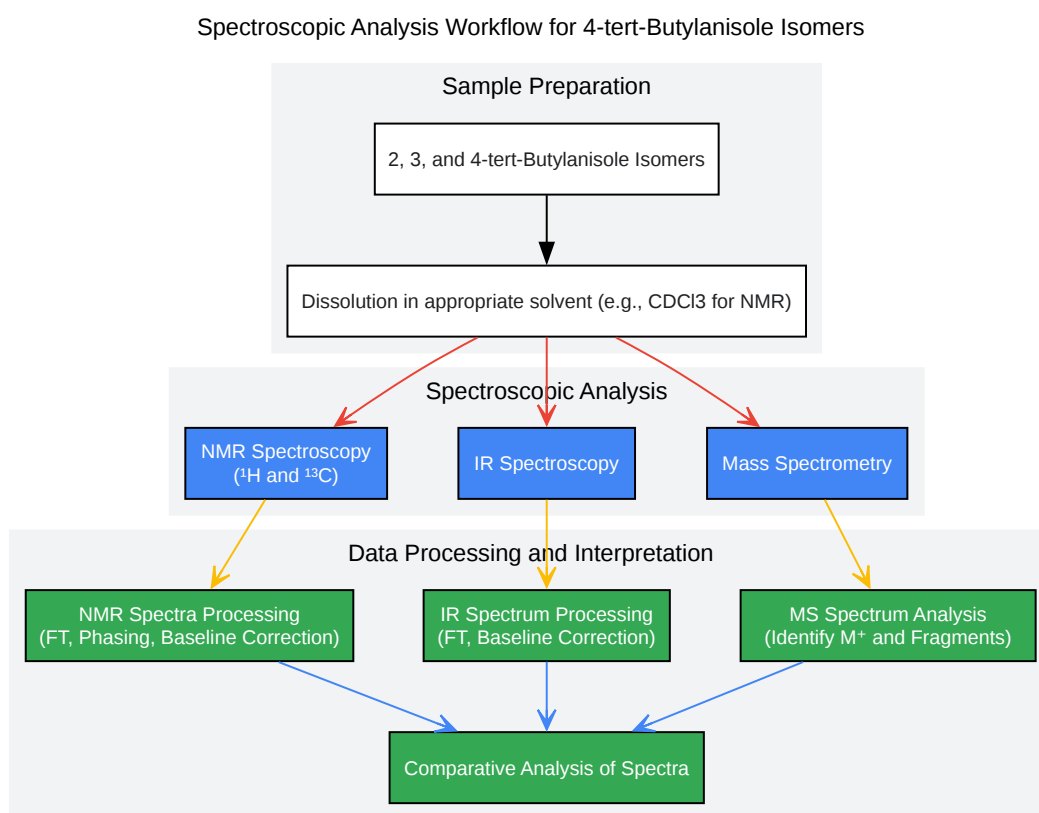
- Sample Preparation: A thin liquid film of the neat tert-butylanisole isomer was prepared between two potassium bromide (KBr) plates.
- Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of the tert-butylanisole isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
- Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
- Acquisition: The electron energy was set to 70 eV. The mass spectrum was scanned over a mass range of m/z 40-200.
- Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.

Experimental Workflow

The logical flow of the spectroscopic analysis process is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic comparison of **4-tert-butylanisole** isomers.

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